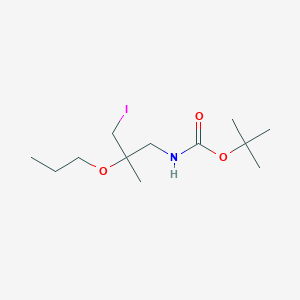
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate: is an organic compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . It is primarily used in research settings and is known for its unique structure, which includes an iodine atom, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-iodo-2-methyl-2-propoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction
Análisis De Reacciones Químicas
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include potassium carbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its carbamate group. The iodine atom may also play a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate include:
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
tert-Butyl N-hydroxycarbamate: Known for its use in various synthetic applications, this compound also lacks the iodine atom but is used in different contexts.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different core structure but shares the tert-butyl carbamate group, making it useful in similar protective group strategies.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for further functionalization in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H24INO3 |
|---|---|
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3-iodo-2-methyl-2-propoxypropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-6-7-16-12(5,8-13)9-14-10(15)17-11(2,3)4/h6-9H2,1-5H3,(H,14,15) |
Clave InChI |
XFMDVIJMWIKABZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)(CNC(=O)OC(C)(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)

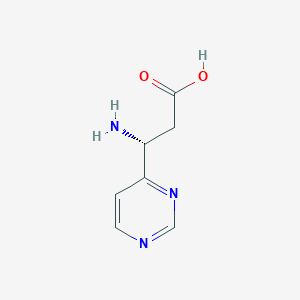

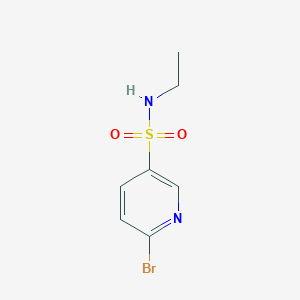
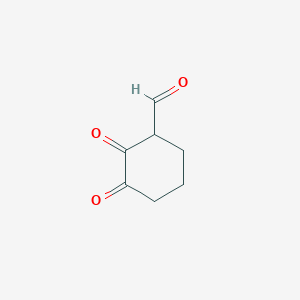
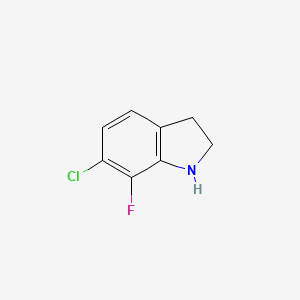
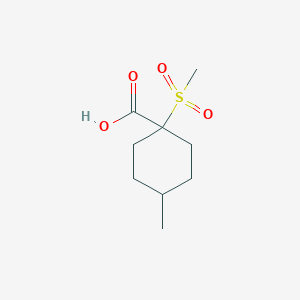


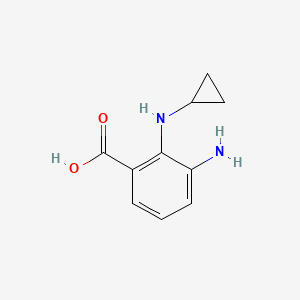
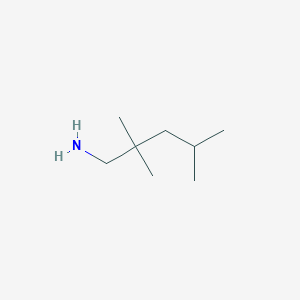
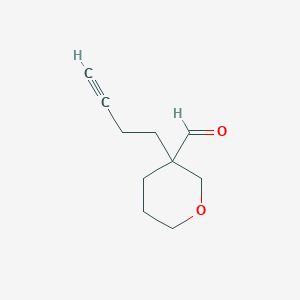
![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
